An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable building block in drug discovery.[1][2][3]
Synthetic Strategies and Mechanisms
The primary and most established method for the synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate is the Hantzsch thiazole synthesis .[3][4] This classical method involves the condensation reaction between an α-haloketone and a thioamide or thiourea.[3][4] Variations of this method provide a versatile approach to a wide array of substituted thiazoles.
The synthesis of the target compound typically proceeds via the reaction of an α-halo-β-ketoester with thiourea. A common starting material is ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, which reacts with thiourea to form the thiazole ring. An alternative and widely used approach involves the reaction of acetophenone, thiourea, and an oxidizing agent like iodine to form a 2-amino-4-phenylthiazole intermediate, which can be further functionalized.[2]
Reaction Mechanism
The Hantzsch synthesis for Ethyl 2-amino-4-phenylthiazole-5-carboxylate generally follows the pathway outlined below. The reaction begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halo-ketoester, followed by cyclization and dehydration to yield the final thiazole product.
Caption: Generalized reaction mechanism for the Hantzsch synthesis of the target thiazole.
Experimental Protocols
Below are detailed experimental procedures for the synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate, based on established methodologies.
Method A: From Ethyl Bromopyruvate and Thiourea
This method is a direct application of the Hantzsch synthesis.
Procedure:
-
Dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of absolute ethanol in a round-bottom flask.[5]
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous solution to a pH of 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.[5]
-
Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.[5]
Method B: From Acetophenone, Thiourea, and Iodine
This variation is suitable for synthesizing the 2-amino-4-phenylthiazole core, which can be subsequently carboxylated.
Procedure:
-
In a round-bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[2]
-
Reflux the mixture for 12 hours.[2]
-
After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.[2]
-
Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.[2]
-
The crude product will precipitate out and can be collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[2]
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of Ethyl 2-amino-4-phenylthiazole-5-carboxylate.
Table 1: Reaction Conditions and Yields
| Method | Starting Materials | Solvent | Reaction Time | Temperature | Yield | Reference |
| A | Ethyl bromopyruvate, Thiourea | Ethanol | 24 h | Reflux | ~50% | [5] |
| B | Acetophenone, Thiourea, Iodine | None | 12 h | Reflux | - | [2] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |
| Molecular Weight | 248.31 g/mol | [1] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 167-175 °C | [1] |
| Purity (HPLC) | ≥ 97% | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.26 (t, 3H, CH₃), 4.25 (q, 2H, CH₂), 7.02 (m, 5H, Ar), 7.44 (s, 1H, Thiazole), 9.47 (s, 1H, NH) | [5] |
| ¹³C NMR (CDCl₃, δ ppm) | 13.8, 61.3, 122.5, 127.8, 129.5, 130.7, 134.7, 143.7, 162.2, 165.2, 166.3 | [5] |
| IR (KBr, cm⁻¹) | 1687 (C=O ester), 1616 (C=N), 1513 (C=C), 3023 (C-H) | [5] |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of Ethyl 2-amino-4-phenylthiazole-5-carboxylate.
Caption: A standard workflow for the synthesis and analysis of the target compound.
Applications in Research and Development
Ethyl 2-amino-4-phenylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the thiazole ring, an amino group, and an ester functional group, allow for diverse chemical modifications. This versatility makes it a valuable starting material for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders.[1][2] The compound is also utilized in the development of agrochemicals and dyes.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate | 1359838-44-0 | Benchchem [benchchem.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
